molecular formula C8H14N4O B2938906 N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide CAS No. 1004643-63-3

N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2938906
CAS No.: 1004643-63-3
M. Wt: 182.227
InChI Key: WKWFGRWZUOMIQY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-methylpyrazole moiety linked to an aminoethyl group via an acetamide bridge. Its structure combines the hydrogen-bonding capability of the acetamide group with the aromatic and electronic properties of the pyrazole ring, making it a candidate for pharmacological and coordination chemistry applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(5-methylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-7-2-4-11-12(7)6-8(13)10-5-3-9/h2,4H,3,5-6,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWFGRWZUOMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a pyrazole ring linked to an acetamide moiety with an aminoethyl side chain. This structure is pivotal for its interaction with various biological targets, particularly in the context of cancer therapy and microbial inhibition.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties, particularly as androgen receptor antagonists .

Key Findings:

  • Anti-Proliferative Effects : Certain derivatives demonstrated significant anti-proliferative effects against prostate cancer cell lines. One specific derivative showed an IC50 value of 13.6 μM , outperforming the standard therapy Bicalutamide .
  • Mechanism of Action : The compound binds effectively to androgen receptors, inhibiting their activity. Studies employing luciferase reporter assays confirm its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains.

Case Studies:

  • In vitro studies have shown that the compound exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Bacterial StrainMIC (μg/mL)Comparison with Chloramphenicol
Escherichia coli5Superior
Staphylococcus aureus5Comparable

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity.

Research Insights:

  • The compound has been tested against Candida albicans and other fungal strains, demonstrating MIC values that indicate moderate to good antifungal activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityEffectivenessNotable Findings
AnticancerHighIC50 = 13.6 μM against prostate cancer cell lines
AntibacterialModerate to HighMIC = 5 μg/mL against E. coli and S. aureus
AntifungalModerateEffective against C. albicans

Scientific Research Applications

N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide is a chemical compound with potential applications in various scientific research fields. Research indicates its derivatives exhibit significant biological activities.

Scientific Research Applications

  • Androgen Receptor Antagonists Derivatives of 2-(5-methyl-1H-pyrazol-1-yl)acetamide have been found to act as androgen receptor antagonists. Certain derivatives have demonstrated anti-proliferative effects against prostate cancer cell lines, with one compound showing an IC50 value of 13.6 μM, outperforming the standard therapy Bicalutamide. This suggests its potential as a therapeutic agent in cancer treatment.
  • Antibacterial Activity N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related compound, has been evaluated for in vitro antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens strains of bacteria, revealing results comparable to chloramphenicol .
  • Coordination Chemistry Nitrogen systems, including pyrazole derivatives, have attracted attention in coordination chemistry. They are interesting as ligands for constructing polynuclear complexes as models for bioinorganic systems .

Structural Similarities and Biological Activities

Compound NameStructural FeaturesUnique Properties
3-(4-fluorophenyl)-1H-pyrazoleFluorinated phenyl groupPotent androgen receptor antagonist
4-(5-methyl-1H-pyrazol-3-yl)benzamideBenzamide linked to a pyrazoleExhibits anti-inflammatory properties
N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol)Aminoethyl side chainPotential use in neuropharmacology

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide and related compounds:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight Key Features/Applications References
This compound 5-methyl C8H13N5O 195.23 (calc.) Aminoethyl group; potential bioactivity Target
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide 4-nitro C7H11N5O3 213.20 Electron-withdrawing nitro group; higher polarity
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide 3-CF3 C8H11F3N4O 236.20 Lipophilic CF3 group; enhanced metabolic stability
N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide 2,6-dimethylphenyl; dual pyrazole C17H19N5O 309.37 Dual pyrazole system; coordination chemistry applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide Benzo[d]thiazol; 3,5-dimethylpyrazole C17H19ClN4OS 362.89 Heterocyclic benzo[d]thiazol; antimicrobial potential
Key Observations:
  • Backbone Modifications: Replacement of the aminoethyl group with a benzo[d]thiazol moiety () introduces rigidity and planar aromaticity, which may improve target selectivity in enzyme inhibition .
  • Dual Heterocycles : Compounds like those in incorporate two pyrazole rings, expanding hydrogen-bonding and metal-coordination capabilities .

Crystallographic and Conformational Analysis

provides insights into acetamide derivatives’ structural conformations:

  • Hydrogen Bonding : Amide groups form R22(10) dimers via N–H⋯O interactions, a feature likely conserved in the target compound .

Research Findings and Industrial Relevance

  • Patent Landscape : and highlight industrial interest in pyrazole-acetamide derivatives for pharmaceuticals, particularly in Europe and the U.S. .
  • Environmental Considerations : Perfluoroalkylthio derivatives () are regulated under TRI listings, emphasizing the need for eco-friendly synthesis routes for the target compound .

Q & A

Q. What spectroscopic methods are used to confirm the identity and purity of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide?

The compound’s identity is typically confirmed via 1H NMR (to analyze proton environments), IR spectroscopy (to identify functional groups like amides and pyrazole rings), and LC-MS (for molecular weight verification). Purity is assessed using elemental analysis to validate the empirical formula and HPLC for chromatographic homogeneity. For example, in related acetamide derivatives, LC-MS and 1H NMR resolved structural ambiguities in substituted pyrazole rings .

Q. What synthetic routes are reported for this compound?

A common approach involves nucleophilic substitution between 5-methyl-1H-pyrazole and chloroacetamide derivatives, followed by amine functionalization. Reaction optimization includes controlling temperature (reflux in polar aprotic solvents) and stoichiometry to minimize byproducts. Triethylamine is often used as a base to scavenge HCl during chloroacetamide reactions .

Advanced Research Questions

Q. How can computational tools like molecular docking guide the design of bioactive derivatives?

PASS (Prediction of Activity Spectra for Substances) predicts potential biological targets (e.g., enzyme inhibition) based on structural motifs. Molecular docking (using software like AutoDock Vina) evaluates binding affinities to receptors, such as androgen receptors. For instance, derivatives of this compound showed antagonistic activity against androgen receptors, validated via docking simulations aligning the acetamide group with receptor hydrophobic pockets .

Q. What strategies resolve contradictions between predicted and observed biological activities in SAR studies?

Discrepancies often arise from solubility limitations or metabolic instability . To address this:

  • Perform ADMET profiling to assess permeability and metabolic pathways.
  • Modify substituents (e.g., replacing methyl groups with halogens) to enhance binding or reduce off-target effects.
  • Validate via in vitro assays (e.g., luciferase reporter gene assays for receptor antagonism) .

Q. How does substituent variation on the pyrazole ring impact reactivity and bioactivity?

A comparative study of derivatives revealed:

Substituent PositionEffect on ReactivityBiological Activity
5-Methyl (parent)Baseline stabilityModerate AR antagonism
3-TrifluoromethylEnhanced electrophilicityImproved enzyme inhibition (IC₅₀ ~50 nM)
4-NitroReduced solubilityInactive in cellular assays
Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enabling nucleophilic attacks for further derivatization .

Q. What analytical challenges arise in characterizing labile intermediates during synthesis?

Labile intermediates (e.g., chloroacetamide precursors) may degrade under standard LC-MS conditions. Solutions include:

  • Low-temperature NMR (e.g., 4°C) to stabilize reactive species.
  • On-line reaction monitoring via FTIR to track intermediate formation in real-time.
  • Cryogenic trapping coupled with high-resolution MS for transient species .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

  • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours conventional).
  • Employ flow chemistry for exothermic steps (e.g., amide coupling) to improve heat dissipation.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What in vitro assays are suitable for evaluating androgen receptor antagonism?

  • Luciferase reporter assays in AR-transfected HEK293 cells, measuring luminescence suppression upon ligand binding.
  • Competitive binding assays using radiolabeled dihydrotestosterone (IC₅₀ values correlate with docking scores).
  • qPCR to assess downstream gene expression (e.g., PSA reduction) .

Data Contradiction Analysis

Q. Why might computational predictions overestimate bioactivity?

  • Solvent effects : Docking simulations often ignore solvation, leading to inflated binding scores.
  • Receptor flexibility : Static receptor models fail to account for induced-fit binding.
  • Metabolic inactivation : Predicted active compounds may be rapidly metabolized (e.g., cytochrome P450 oxidation). Validate with hepatic microsome assays .

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